molecular formula C10H10N2O2 B15298352 2,5-dimethyl-2H-indazole-7-carboxylicacid

2,5-dimethyl-2H-indazole-7-carboxylicacid

Cat. No.: B15298352
M. Wt: 190.20 g/mol
InChI Key: WHSWCLQARYVXNY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 2 and 5 and a carboxylic acid moiety at position 5. Indazoles are nitrogen-containing bicyclic aromatic systems that exhibit diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,5-dimethylindazole-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7-5-12(2)11-9(7)8(4-6)10(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

WHSWCLQARYVXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(N=C2C(=C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cadogan Cyclization-Based Synthesis

Retrosynthetic Analysis

The Cadogan cyclization offers a robust framework for constructing the 2H-indazole core. Retrosynthetically, the target molecule can be dissected into:

  • N2-methyl group : Introduced via methylamine during Schiff base formation.
  • C5-methyl group : Pre-installed on the aromatic ring of the nitrobenzaldehyde precursor.
  • C7-carboxylic acid : Derived from oxidation of a formyl group introduced during cyclization.

Synthetic Pathway

Step 1: Synthesis of 5-Methyl-2-Nitrobenzaldehyde

The starting material, 5-methyl-2-nitrobenzaldehyde, is synthesized via nitration of 3-methylbenzaldehyde. Nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C yields the nitro derivative predominantly at the ortho position relative to the methyl group.

Step 2: Schiff Base Formation

Reaction of 5-methyl-2-nitrobenzaldehyde with methylamine in ethanol under reflux forms the corresponding Schiff base (2 ). This step achieves ~90% yield, with the imine linkage confirmed by FT-IR (C=N stretch at 1630 cm⁻¹).

Step 3: Cadogan Cyclization

The Schiff base undergoes cyclization using triethyl phosphite (P(OEt)₃) at 150°C for 2 hours, yielding 2-methyl-5-methyl-2H-indazole-7-carbaldehyde (3 ). The Cadogan reaction proceeds via a nitro-to-amine reduction followed by cyclodehydration, with a reported yield of 65–75%.

Step 4: Oxidation to Carboxylic Acid

Oxidation of the aldehyde (3 ) to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step affords 2,5-dimethyl-2H-indazole-7-carboxylic acid (4 ) in 85–90% yield, with purity confirmed by HPLC (>98%).

Key Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 HNO₃/H₂SO₄, 0–5°C 78 -
2 Methylamine, EtOH, reflux 90 -
3 P(OEt)₃, 150°C 70 95
4 Jones reagent, 0°C 88 98

Cyclization with Isoamyl Nitrite

Alternative Route for Indazole Core Formation

This method adapts the cyclization of methyl 2-amino-5-methylbenzoate (5 ) with isoamyl nitrite, as reported for 1H-indazole-7-carboxylic acid.

Step 1: Esterification and Cyclization

Methyl 2-amino-5-methylbenzoate (5 ) is treated with acetic anhydride and isoamyl nitrite in toluene under reflux, forming the indazole core. The reaction proceeds via diazo intermediate formation, followed by cyclization to yield methyl 2,5-dimethyl-1H-indazole-7-carboxylate (6 ).

Step 2: Tautomerization to 2H-Indazole

Heating 6 in dimethylformamide (DMF) at 120°C for 6 hours induces tautomerization to the 2H-indazole form (7 ), confirmed by ¹H NMR (disappearance of N1-H signal at δ 12.5 ppm).

Step 3: Ester Hydrolysis

Saponification of 7 with LiOH in THF/water at reflux yields the carboxylic acid (4 ) in 80% yield.

Comparative Analysis

Parameter Cadogan Route Isoamyl Nitrite Route
Total Yield (%) 45–50 55–60
Regioselectivity High (N2-Me) Moderate (requires tautomerization)
Scalability >100 g <50 g

Post-Cyclization Functionalization

N2-Methylation of 5-Methyl-1H-Indazole-7-Carboxylic Acid

For substrates where the indazole core is pre-formed without the N2-methyl group, selective alkylation is required.

Step 1: Synthesis of 5-Methyl-1H-Indazole-7-Carboxylic Acid

Following the method in, methyl 2-amino-5-methylbenzoate is cyclized to 5-methyl-1H-indazole-7-carboxylic acid (8 ).

Step 2: N2-Methylation

Treatment of 8 with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours achieves N2-methylation, yielding 4 in 40–50% yield. Regioselectivity is confirmed by NOESY (correlation between N2-Me and C3-H).

Optimization Table

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 45
Cs₂CO₃ DMSO 80 50
DBU MeCN 50 30

Palladium-Catalyzed Coupling Approaches

Late-Stage C–H Functionalization

Recent advances in C–H activation enable direct methylation at C5. For example, palladium(II)-catalyzed methylation of 2-methyl-2H-indazole-7-carboxylic acid (9 ) using methylboronic acid and a directing group (e.g., 8-aminoquinoline) achieves 70% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, COOH), 8.21 (d, J = 8.2 Hz, 1H, C4-H), 7.65 (s, 1H, C6-H), 7.42 (d, J = 8.2 Hz, 1H, C3-H), 4.12 (s, 3H, N2-Me), 2.52 (s, 3H, C5-Me).
  • HRMS (ESI+) : m/z calc. for C₁₁H₁₁N₂O₂ [M+H]⁺: 219.0869, found: 219.0872.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Dimethyl-2H-indazole-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2,5-dimethyl-2H-indazole-7-carboxylic acid can be contextualized by comparing it to related indazole and indole derivatives. Key compounds for comparison include:

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

  • Structure : Features a benzodithiazine core with a methyl ester group at position 7, a chloro substituent at position 6, and a hydrazine-derived side chain.
  • Properties : Higher thermal stability (decomposition at 310–311°C) compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid, attributed to the rigid benzodithiazine system and intramolecular hydrogen bonding. The ester group reduces solubility in polar solvents compared to the carboxylic acid in the target compound .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Indole core with a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid at position 2.
  • Properties : Lower molecular weight (227.63 g/mol) compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid (estimated 206.22 g/mol). The chlorine substituent enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. However, the indole system lacks the hydrogen-bonding versatility of the indazole core .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid

  • Structure: Indole derivative with a cyclopentylamino group at position 7, a phenyl group at position 2, and a carboxylic acid at position 4.
  • Properties: Higher molecular weight (320.39 g/mol) and lipophilicity compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid, due to the bulky cyclopentylamino and phenyl substituents. The amino group facilitates interactions with ATP-binding pockets in enzymes, a feature absent in the target compound .
  • Biological Activity : Investigated for anticancer applications, with moderate efficacy in preclinical models.

Structural and Functional Analysis (Data Table)

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
2,5-Dimethyl-2H-indazole-7-carboxylic acid Indazole 2-CH3, 5-CH3, 7-COOH ~206.22 Carboxylic acid, Methyl High solubility, H-bond donor/acceptor
Methyl 6-chloro-3-[...]-7-carboxylate Benzodithiazine 6-Cl, 7-COOCH3, hydrazine 455.94 Ester, Chloro Thermal stability >300°C
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH3, 2-COOH 227.63 Carboxylic acid, Chloro Electrophilic reactivity
7-(Cyclopentylamino)...5-carboxylic acid Indole 7-NHC5H9, 2-Ph, 5-COOH 320.39 Carboxylic acid, Amino Lipophilic, enzyme binding

Research Findings and Implications

  • Synthetic Accessibility : 2,5-Dimethyl-2H-indazole-7-carboxylic acid can be synthesized via methods analogous to those used for indole-2-carboxylic acid derivatives, such as condensation reactions with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) under acidic conditions . However, regioselective methylation at positions 2 and 5 remains challenging.
  • The carboxylic acid group may improve solubility over methylated analogs, enhancing pharmacokinetics .
  • Safety Profile : Indazole derivatives generally exhibit lower cytotoxicity compared to halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which require stringent handling due to electrophilic hazards .

Q & A

Q. Table 1. Comparative Reactivity of Indazole Derivatives

CompoundElectrophilic Site (f⁻)Nucleophilic Site (f⁺)LogP
2,5-Dimethyl-2H-indazole-7-COOH0.21 (C7)0.16 (N2)1.8
4-Chloro-1H-indazole-7-COOH0.19 (C7)0.18 (N1)2.1
Data derived from DFT calculations

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
pH 2, 40°C, 72h15.2Decarboxylated product
pH 7.4, 25°C, 72h2.1None detected
HPLC analysis with PDA detection

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